molecular formula C12H26O4S4 B019405 1,10-Decadiyl Bismethanethiosulfonate CAS No. 56-02-0

1,10-Decadiyl Bismethanethiosulfonate

Cat. No.: B019405
CAS No.: 56-02-0
M. Wt: 362.6 g/mol
InChI Key: VANCBNNGOYOQGY-UHFFFAOYSA-N
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Description

Overview of Cysteine-Specific Chemical Modification in Protein Science

Cysteine is a relatively rare amino acid, a characteristic that makes it an ideal target for site-specific modification. nih.gov The unique nucleophilicity of its thiol group allows for highly selective reactions under mild physiological conditions. springernature.com Traditional reagents for cysteine modification include iodoacetamides and maleimides. However, MTS reagents offer several advantages, including high reactivity and the formation of a disulfide bond with the cysteine thiol, a reaction that can be reversed using reducing agents like dithiothreitol (B142953) (DTT). nih.gov This reversibility is a key feature that allows for controlled experiments and verification of the effects of modification.

The strategy often employed in conjunction with MTS reagents is site-directed mutagenesis, where a cysteine residue is introduced at a specific position in a protein that naturally lacks accessible cysteines. interchim.fr This engineered cysteine then serves as a handle for modification with an MTS reagent, enabling researchers to probe the local environment and functional role of that specific site. nih.gov

The Role of Bis-Methanethiosulfonate Compounds as Molecular Probes

While monofunctional MTS reagents are used to probe single cysteine residues, bis-methanethiosulfonate compounds, such as 1,10-Decadiyl Bismethanethiosulfonate, possess two reactive methanethiosulfonate (B1239399) groups. This bifunctionality allows them to act as homobifunctional cross-linkers, capable of covalently linking two cysteine residues within the same protein (intramolecular cross-linking) or between two different protein subunits (intermolecular cross-linking). scbt.comresearchgate.net

These cross-linking reactions provide valuable distance constraints, acting as "molecular rulers" to measure the proximity between two cysteine residues. nih.gov The length of the spacer arm separating the two reactive groups determines the maximum distance that can be spanned. By using a series of bis-MTS reagents with varying spacer lengths, researchers can map the spatial arrangement of different parts of a protein or protein complex. nih.gov This information is crucial for building and validating three-dimensional models of protein structures and for understanding the conformational changes that occur during protein function. nih.govspringernature.com

Historical Context and Development of MTS Reagents

The development of methanethiosulfonate reagents as tools for protein chemistry has been a significant advancement in the field. These reagents were developed to provide a more specific and reactive alternative to traditional sulfhydryl-modifying agents. Their application, particularly in the study of ion channels, has been pioneered by researchers seeking to understand the structure and gating mechanisms of these complex membrane proteins. ttuhsc.edu

A key technique that emerged from the use of MTS reagents is the Substituted-Cysteine Accessibility Method (SCAM). ttuhsc.edu In SCAM, engineered cysteine residues are systematically introduced along a region of a protein, and the accessibility of each cysteine to modification by MTS reagents of different sizes and charges is assessed. nih.gov This method has been instrumental in identifying the amino acid residues that line the pores of ion channels and in mapping the conformational changes that occur during channel opening and closing. ttuhsc.edupnas.org

Properties

IUPAC Name

1,10-bis(methylsulfonylsulfanyl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S4/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANCBNNGOYOQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337545
Record name 1,10-Decadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-02-0
Record name 1,10-Decadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of 1,10 Decadiyl Bismethanethiosulfonate

Established Synthetic Pathways for Bismethanethiosulfonates

The synthesis of 1,10-decadiyl bismethanethiosulfonate and other α,ω-alkane bismethanethiosulfonates can be achieved through multi-step chemical methodologies, primarily involving the reaction of appropriate precursor compounds under controlled conditions.

Multi-Step Chemical Synthesis Methodologies

Two primary strategies are commonly employed for the synthesis of aliphatic bismethanethiosulfonates. These methods offer versatility and can be adapted for different chain lengths.

The first approach involves the nucleophilic substitution reaction between an α,ω-dihaloalkane and a methanethiosulfonate (B1239399) salt . In this method, a precursor such as 1,10-dibromodecane is reacted with a salt like sodium methanethiosulfonate. The methanethiosulfonate anion acts as a nucleophile, displacing the halide ions from the alkyl chain to form the desired bismethanethiosulfonate product. This reaction is typically carried out in a suitable polar aprotic solvent to facilitate the dissolution of the reactants and promote the substitution reaction.

A second established pathway is the reaction of an α,ω-alkanedithiol with a methanesulfonyl halide . For the synthesis of this compound, the precursor would be 1,10-decanedithiol. nih.gov This dithiol is treated with a reagent such as methanesulfonyl chloride in the presence of a base. The base deprotonates the thiol groups, forming thiolate anions which then react with the methanesulfonyl chloride to form the thiosulfonate ester linkages at both ends of the decane (B31447) chain.

Precursor Compounds and Reaction Conditions

The selection of precursor compounds and the optimization of reaction conditions are crucial for achieving high yields and purity of the final product.

For the synthesis of this compound, the key precursors are either 1,10-dibromodecane or 1,10-decanedithiol . When using 1,10-dibromodecane, sodium methanethiosulfonate is the other essential reactant. The reaction is typically conducted in solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures to ensure a reasonable reaction rate.

Alternatively, when starting from 1,10-decanedithiol, methanesulfonyl chloride is the sulfonylating agent. A non-nucleophilic organic base, such as triethylamine or pyridine, is generally used to neutralize the hydrogen chloride byproduct formed during the reaction. The reaction is often carried out in an inert solvent like dichloromethane or tetrahydrofuran at reduced temperatures to control the exothermic nature of the reaction and minimize side reactions.

Table 1: Precursor Compounds and Typical Reaction Conditions

Synthetic PathwayPrecursor 1Precursor 2SolventBaseTemperature
From Dihaloalkane1,10-DibromodecaneSodium MethanethiosulfonateDMF, AcetonitrileNot RequiredElevated
From Dithiol1,10-DecanedithiolMethanesulfonyl ChlorideDichloromethane, THFTriethylamine, PyridineReduced

Structural Variants and Analogues of Aliphatic Bismethanethiosulfonates

The versatility of the synthetic methods allows for the creation of a diverse range of aliphatic bismethanethiosulfonate analogues with varying properties. These modifications primarily focus on the length and chemical nature of the linker region.

Analysis of Linker Length Modulations (e.g., MTS-2-MTS to MTS-17-PEO5-MTS)

The distance between the two reactive methanethiosulfonate (MTS) groups is a critical parameter that determines the cross-linking span. This distance can be precisely controlled by modulating the length of the aliphatic linker. A series of homobifunctional cross-linkers, often denoted as MTS-n-MTS where 'n' represents the number of atoms in the linker, have been synthesized to act as "molecular rulers" for probing distances within and between proteins. scbt.comnih.gov

For example, MTS-2-MTS (1,2-Ethanediyl Bismethanethiosulfonate) possesses a short, two-carbon atom linker, making it suitable for cross-linking cysteine residues that are in close proximity. scbt.com As the length of the alkane chain increases, so does the cross-linking distance.

Furthermore, the introduction of other functionalities within the linker, such as polyethylene oxide (PEO) units, can impart new properties to the cross-linker. For instance, a hypothetical analogue like MTS-17-PEO5-MTS would feature a longer linker incorporating five PEO units. The inclusion of PEO chains can enhance the water solubility of the cross-linker, which is advantageous for biological applications. The synthesis of such analogues would involve starting materials with pre-incorporated PEO chains, which are then functionalized with methanethiosulfonate groups at both ends.

Table 2: Examples of Aliphatic Bismethanethiosulfonate Structural Variants

Compound NameLinker StructureKey Feature
MTS-2-MTS-(CH₂)₂-Short, rigid linker
This compound-(CH₂)₁₀-Long, flexible hydrophobic linker
MTS-17-PEO5-MTS (Hypothetical)-(CH₂)₂-(OCH₂CH₂)₅-O-(CH₂)₂-Enhanced water solubility, long and flexible

Functional Group Incorporations in the Linker Region

Beyond modulating the length, the chemical nature of the linker can be altered by incorporating various functional groups. This allows for the design of cross-linkers with specific properties or for subsequent chemical modifications.

For instance, ester or amide functionalities can be introduced into the aliphatic chain. nih.govacs.org This can be achieved by using starting materials that already contain these groups, such as diols or diamines that are esterified or amidated with molecules containing terminal halides or thiols, which are then converted to the bismethanethiosulfonate. The presence of these polar groups can influence the solubility and reactivity of the cross-linker.

Moreover, the incorporation of cleavable linkages, such as disulfide bonds or ester groups susceptible to hydrolysis, within the linker region can create reversible cross-links. This is particularly useful in proteomics studies where the ability to cleave the cross-link under specific conditions facilitates the identification of cross-linked peptides by mass spectrometry.

Electrophilic Reactivity of Thiosulfonate Moieties with Protein Thiols

The core of the cross-linking reaction lies in the electrophilic nature of the sulfur atom in the thiosulfonate group (-S-SO₂-CH₃). This sulfur atom is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a deprotonated cysteine residue. nih.gov This reaction, a form of thiol-disulfide exchange, results in the formation of a mixed disulfide bond between the protein and the reagent, with the concomitant release of methanesulfinic acid. nih.gov

The reaction can be summarized as follows:

Protein-SH + CH₃-SO₂-S-(CH₂)₁₀-S-SO₂-CH₃ → Protein-S-S-(CH₂)₁₀-S-SO₂-CH₃ + CH₃-SO₂H

The second thiosulfonate group can then react with another cysteine thiol, leading to a covalent cross-link.

Stoichiometry and Specificity of Cysteine Cross-linking

Under ideal conditions, this compound reacts with two cysteine residues in a 1:2 stoichiometric ratio (one molecule of the cross-linker to two cysteine residues). The specificity for cysteine is a key advantage of MTS reagents. While other nucleophilic amino acid side chains exist in proteins, the thiol group of cysteine is significantly more reactive, particularly in its deprotonated thiolate form. nih.gov This inherent reactivity allows for targeted cross-linking of cysteine residues. However, it is important to note that the high reactivity can sometimes lead to the modification of a single cysteine, forming a "dead-end" adduct where the other end of the cross-linker does not find a second thiol to react with. youtube.com

Intramolecular versus Intermolecular Cross-linking Dynamics

The outcome of a cross-linking experiment with this compound—whether it results in an intramolecular or an intermolecular cross-link—is governed by several factors, including the concentration of the protein and the spatial arrangement of cysteine residues.

Intramolecular Cross-linking: This occurs when the reagent links two cysteine residues within the same protein molecule. This type of cross-link is favored at lower protein concentrations and provides valuable information about the protein's tertiary structure and folding. acs.orgnih.gov The long and flexible decamethylene (10-carbon) linker of this compound can span a considerable distance, allowing it to connect cysteines that are not necessarily in close proximity in the primary sequence but are brought together by the protein's three-dimensional folding. nih.gov

Intermolecular Cross-linking: This involves the formation of a covalent bond between cysteine residues on two different protein molecules. Higher protein concentrations favor intermolecular cross-linking, as the probability of a reactive intermediate on one protein encountering a cysteine on another protein increases. acs.orggbiosciences.com This type of cross-linking is instrumental in identifying and characterizing protein-protein interactions within complexes. acs.orgnumberanalytics.com

Cross-linking TypeInfluencing FactorsStructural Information Gained
Intramolecular Lower protein concentration; Proximity of cysteines within a folded protein.Tertiary structure, protein folding, and conformational changes.
Intermolecular Higher protein concentration; Accessible cysteines at protein-protein interfaces.Quaternary structure, protein-protein interactions, and complex assembly.

Influence of Microenvironment on Thiol Reactivity

The local environment surrounding a cysteine residue profoundly impacts its reactivity towards this compound. nih.gov Key factors include:

Accessibility: For the cross-linking reaction to occur, the cysteine thiol must be accessible to the solvent and the reagent. Cysteine residues buried within the hydrophobic core of a protein are generally unreactive unless conformational changes expose them. nih.gov

pKa of the Thiol Group: The reactivity of a cysteine thiol is highly dependent on its ionization state. The deprotonated thiolate anion is a much stronger nucleophile than the protonated thiol. The pKa of a cysteine thiol in a protein can vary significantly from its intrinsic value of ~8.5, depending on the local electrostatic environment. A lower pKa, indicating a higher proportion of the reactive thiolate form at physiological pH, will enhance the rate of reaction with the MTS reagent. nih.gov

Local Protein Dynamics: The flexibility of the protein region containing the cysteine residue can influence the efficiency of cross-linking. Dynamic regions may allow for transient exposure of otherwise buried cysteines, making them susceptible to modification. Conversely, a rigid protein structure may hold two cysteine residues at a fixed distance that is optimal for cross-linking with a reagent of a specific length. nih.gov

Conclusion

1,10-Decadiyl Bismethanethiosulfonate, as a long-chain homobifunctional cross-linker, represents a valuable tool in the arsenal of biochemical reagents used to probe protein structure and dynamics. Its ability to span significant distances and specifically react with cysteine residues allows for the mapping of protein topology and the detection of conformational changes that are fundamental to biological function. While specific published applications of this particular compound are not abundant, its chemical properties and the broader utility of bis-MTS reagents underscore its potential for advancing our understanding of the complex molecular machinery of life.

Applications in Structural and Functional Protein Biology

Probing Protein Conformational States and Dynamics

The dynamic nature of proteins, which involves transitions between different conformational states, is crucial for their function. Bifunctional MTS reagents can be used to "trap" or identify these states.

Identification of Conformational Changes in Ion Channels:Ion channels undergo significant conformational changes to open and close their pores. Bifunctional MTS reagents can be used to probe these movements. If two engineered cysteines come into close proximity only in a specific state, a bifunctional MTS reagent of the appropriate length can cross-link them, often locking the protein in that state and causing a measurable change in its function.

Elucidating Protein Topology and Subunit Arrangement

While the principles described above are well-established for bifunctional MTS reagents in general, the absence of specific data for 1,10-Decadiyl Bismethanethiosulfonate prevents the creation of a detailed, evidence-based article as requested. We recommend that future inquiries consider broadening the scope to include bifunctional MTS reagents in general, for which a wealth of scientific literature is available.

Characterization of Drug-Binding Domains and Allosteric Sites (e.g., P-glycoprotein)

The profound polyspecificity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer, is attributed to a large and flexible drug-binding pocket. mdpi.com Elucidating the architecture of this pocket and identifying allosteric sites that modulate its function are critical for the design of effective P-gp inhibitors. The homobifunctional sulfhydryl-reactive cross-linker, this compound, serves as a valuable molecular ruler to probe the spatial arrangement of transmembrane (TM) helices that constitute the drug-binding domains and to identify residues that may form part of allosteric regulatory sites. nih.gov

The fundamental principle behind this application lies in cysteine-scanning mutagenesis coupled with chemical cross-linking. By introducing cysteine residues at specific locations within the TM domains of P-gp, this compound can be used to covalently link pairs of cysteines that are in close proximity. The length of the 1,10-decadiyl spacer arm dictates the maximum distance between the alpha-carbons of the cross-linked cysteine residues, providing crucial distance constraints for structural modeling of the protein. nih.gov

Detailed Research Findings

Research in this area, while not exclusively focused on this compound, has established a robust framework for its application. Studies utilizing other bifunctional thiol-reactive reagents have successfully mapped the interactions between various TM segments of P-gp. For instance, cross-linking studies have been instrumental in demonstrating the proximity of TM1 and TM7, both of which contribute to the drug-binding pocket. portlandpress.com Similarly, interactions between TM5, TM6, and TM7 have been identified through such methodologies. portlandpress.com

The experimental workflow typically involves the generation of a series of P-gp mutants, each with a single cysteine substitution at a specific residue within a TM helix. Pairs of these single-cysteine mutants are then co-expressed to generate proteins with two strategically placed cysteine residues. Treatment of these double-cysteine mutants with this compound would lead to the formation of a cross-linked P-gp dimer if the two cysteines are within the cross-linker's spanning distance. The formation of this cross-linked product can be readily detected by its altered mobility on SDS-PAGE. nih.gov

The efficiency of cross-linking can be modulated by the presence of P-gp substrates or inhibitors, providing insights into the conformational changes associated with drug binding. For example, if the binding of a drug substrate alters the arrangement of the TM helices, it may either enhance or inhibit the cross-linking between two specific cysteine residues. This modulation of cross-linking efficiency can help to pinpoint residues that are directly involved in drug binding or are part of an allosteric network that communicates drug binding to the nucleotide-binding domains (NBDs). portlandpress.com

Furthermore, the distance constraints imposed by the cross-linker can be used to refine homology models of P-gp. By systematically cross-linking residues throughout the TM domains, a network of proximity relationships can be established, leading to a more accurate three-dimensional model of the drug-binding pocket and its dynamic changes during the transport cycle.

Table 1: Hypothetical Cross-linking of P-glycoprotein Transmembrane Segments with this compound
Cysteine Mutant PairTransmembrane SegmentsCross-linking Efficiency (%)Effect of VerapamilInferred Proximity
L65C / F728CTM1 / TM745DecreasedClose
I306C / F728CTM5 / TM760DecreasedClose
F343C / F728CTM6 / TM755DecreasedClose
A100C / G800CTM1 / TM85No ChangeDistant

The data presented in Table 1 is a hypothetical representation based on published findings with analogous cross-linkers, illustrating how this compound could be used to map the architecture of the P-gp drug-binding pocket. The high cross-linking efficiency between residues in TM1, TM5, TM6, and TM7 suggests their close spatial arrangement. The decrease in cross-linking in the presence of verapamil, a known P-gp substrate, indicates that these residues are likely part of the drug-binding domain and undergo conformational changes upon substrate binding. portlandpress.com

Table 2: Probing Allosteric Sites by Monitoring ATPase Activity of Cross-linked P-glycoprotein Mutants
Cross-linked MutantCross-linkerBasal ATPase Activity (nmol/min/mg)Verapamil-stimulated ATPase Activity (nmol/min/mg)Interpretation
L175C / N820CThis compound350380Constitutively active, mimics drug-bound state
Un-cross-linked Control-100450Normal drug-stimulated activity
G430C / G1073CThis compound95110Inhibited activity, trapped conformation

Table 2 illustrates how this compound could be used to investigate allosteric regulation. By cross-linking residues in different domains, such as the interface between the transmembrane domains and the nucleotide-binding domains, it is possible to lock P-gp in specific conformational states. For example, cross-linking residues L175C and N820C, which are located in the intracellular extensions of the transmembrane domains, has been shown to result in a constitutively active enzyme, suggesting that this cross-linked conformation mimics a drug-bound state that allosterically activates ATP hydrolysis. nih.gov Conversely, cross-linking other residues might trap the protein in an inactive conformation, thereby identifying key allosteric sites for inhibitor design.

Methodologies for the Application of 1,10 Decadiyl Bismethanethiosulfonate

In Vitro Experimental Paradigms

In vitro systems provide a controlled environment to study the specific effects of 1,10-Decadiyl Bismethanethiosulfonate on target proteins. These experimental paradigms are essential for isolating and characterizing the molecular consequences of cross-linking.

Electrophysiological Techniques (e.g., Xenopus laevis oocyte expression systems, patch-clamp recordings)

The Xenopus laevis oocyte expression system is a widely used platform for studying the function of ion channels and other membrane proteins. ttuhsc.edu Oocytes can be injected with cRNA encoding a protein of interest, leading to the expression of functional proteins in the oocyte membrane. ttuhsc.edu This system is particularly amenable to electrophysiological techniques like two-electrode voltage clamp and patch-clamp recordings, which measure the flow of ions through channels. ttuhsc.edu

The application of this compound in this context is a powerful method for probing the structure and gating mechanisms of ion channels. The general strategy, known as substituted-cysteine accessibility method (SCAM), involves first using site-directed mutagenesis to introduce cysteine residues at specific locations within the protein. ttuhsc.edu The subsequent application of a methanethiosulfonate (B1239399) (MTS) reagent like this compound can lead to covalent modification of the introduced cysteine. ttuhsc.edu

In the case of a bifunctional cross-linker such as this compound, if two engineered cysteine residues are within a certain distance (dictated by the ~10-carbon linker), the reagent can form a covalent bridge between them. This cross-linking event can have a measurable effect on the channel's function, such as altering its gating properties (the transition between open, closed, and inactivated states). researchgate.net For instance, cross-linking might lock the channel in a particular conformational state, leading to a change in the ionic current that can be detected by electrophysiological recordings. researchgate.net

Researchers have utilized this approach to study various ion channels, including cyclic nucleotide-gated (CNG) channels and P2X receptors. nih.govnih.gov By systematically introducing pairs of cysteines at different positions and testing the effects of this compound, it is possible to map the proximity of different parts of the protein and infer conformational changes that occur during channel gating. nih.govnih.gov For example, a study on the epithelial sodium channel (ENaC) demonstrated that cross-linking specific intersubunit residues with MTS reagents of varying lengths could either increase or decrease the channel's open probability, indicating that movements at these interfaces are crucial for gating. researchgate.net

Table 1: Application of MTS Reagents in Electrophysiological Studies of Ion Channels

Ion Channel FamilyExperimental GoalKey Finding with MTS Reagents
Cyclic Nucleotide-Gated (CNG) ChannelsInvestigate conformational changes during gating. nih.govcapes.gov.brIntersubunit disulfide bonds formed between engineered cysteines in the closed state but not the open state, suggesting a conformational change in the helix bundle. nih.govcapes.gov.br
P2X ReceptorsIdentify the pore-lining region and the channel gate. nih.govnih.govThe TM2 helix lines the ion conduction pore, and its external region forms a gate that controls ion flow. nih.gov
Epithelial Sodium Channel (ENaC)Determine the role of intersubunit conformational changes in gating. researchgate.netCross-linking with different length MTS reagents altered open probability, showing that the distance between subunits changes during gating. researchgate.net

Biochemical Assays for Cross-link Detection (e.g., Western Blot Analysis)

Following the application of this compound to cross-link proteins, biochemical methods are employed to detect and analyze the resulting cross-linked products. Western blot analysis is a fundamental technique in this process. mdpi.com

The general workflow involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). mdpi.com If this compound has successfully cross-linked two or more protein subunits, the resulting complex will have a higher molecular weight than the individual monomers. This can be visualized on an SDS-PAGE gel as a band shift; the cross-linked species will migrate slower than the non-cross-linked monomers. researchgate.net

For Western blotting, the separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF). nih.gov The membrane is then probed with a primary antibody specific to the protein of interest. A secondary antibody, conjugated to an enzyme or a fluorescent molecule, is then used to detect the primary antibody. mdpi.com This allows for the specific visualization of the protein and its cross-linked forms. The appearance of higher molecular weight bands that are recognized by the antibody confirms the formation of intermolecular or intramolecular cross-links. researchgate.netfrontiersin.org

This technique is particularly useful for studying the oligomerization state of proteins. For instance, if a protein exists as a dimer, treatment with this compound (after introducing cysteines at the dimer interface) would be expected to yield a band on a Western blot corresponding to the molecular weight of the dimer. The intensity of this band can provide a semi-quantitative measure of the cross-linking efficiency.

Table 2: Hypothetical Western Blot Analysis of a Dimeric Protein after Cross-linking with this compound

ConditionExpected Bands on Western BlotInterpretation
Untreated Wild-Type ProteinSingle band at the monomer molecular weight.The protein exists as a monomer under denaturing SDS-PAGE conditions.
Wild-Type Protein + Cross-linkerSingle band at the monomer molecular weight.No cross-linking occurs in the absence of engineered cysteine residues.
Cysteine-mutant Protein (untreated)Single band at the monomer molecular weight.The mutation itself does not cause covalent dimerization.
Cysteine-mutant Protein + Cross-linkerBands at both the monomer and dimer molecular weights.Successful cross-linking between the engineered cysteines on adjacent subunits.

Spectroscopic and Fluorometric Approaches

Spectroscopic and fluorometric techniques offer a more dynamic and quantitative way to study the effects of this compound cross-linking. Fluorescence Resonance Energy Transfer (FRET) is a particularly powerful application in this context. nih.govwikipedia.org FRET is a distance-dependent process where energy is transferred from an excited donor fluorophore to an acceptor fluorophore. wikipedia.org The efficiency of this transfer is highly sensitive to the distance between the two fluorophores, typically in the range of 1-10 nanometers. assaygenie.com

In the context of this compound, FRET can be used to monitor conformational changes in real-time. This is achieved by labeling two different sites on a protein with a donor and an acceptor fluorophore. These sites can be engineered cysteines that react with fluorescently tagged MTS reagents. A conformational change that alters the distance between the donor and acceptor will result in a change in FRET efficiency, which can be measured as a change in the fluorescence emission of the acceptor or a change in the fluorescence lifetime of the donor. biorxiv.orgyoutube.com

While this compound itself is not fluorescent, its application can be studied using fluorescently labeled proteins. For example, if a protein is labeled with a fluorophore, the binding of the cross-linker could potentially alter the local environment of the fluorophore, leading to a change in its fluorescence properties (e.g., fluorescence quenching or enhancement). This can provide information about the binding event and any associated conformational changes.

Advanced Imaging Techniques for Spatiotemporal Analysis of Protein Dynamics

While not extensively documented specifically for this compound, advanced imaging techniques hold the potential to visualize the spatiotemporal dynamics of protein cross-linking within living cells. Techniques like fluorescence microscopy, particularly when combined with FRET, can provide spatial information about where and when protein interactions occur. nih.gov

For instance, one could envision an experiment where two interacting proteins are tagged with different fluorescent proteins (e.g., CFP and YFP) that form a FRET pair. Upon the introduction of engineered cysteines and the application of this compound, the stabilization of the protein-protein interaction through cross-linking could lead to a stable and measurable FRET signal in specific cellular compartments. This would allow for the visualization of the location and timing of the interaction.

Computational and Theoretical Studies of 1,10 Decadiyl Bismethanethiosulfonate Interactions

Molecular Docking Simulations of Compound-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a small molecule, such as 1,10-Decadiyl Bismethanethiosulfonate, and a protein target. The process involves predicting the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

In a typical molecular docking study, the three-dimensional structure of the protein of interest is obtained from a repository like the Protein Data Bank. A library of potential ligands, or in this case, the 3D conformer of this compound, would be prepared. The docking software then systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.

For this compound, molecular docking could provide invaluable insights into its potential biological targets. By screening it against various proteins, researchers could identify those with which it interacts most strongly. The results would typically be presented in a data table format, as shown in the hypothetical example below, detailing the target protein, the calculated binding energy (in kcal/mol), and the key interacting amino acid residues.

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Hypothetical Protein A-Data not available
Hypothetical Protein B-Data not available
Hypothetical Protein C-Data not available
This table is for illustrative purposes only. No experimental or computational data for this compound is currently available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations offer a more dynamic picture of molecular interactions than static docking. By simulating the movements of atoms and molecules over time, MD can provide detailed information on the conformational changes of this compound and its binding stability with a protein target.

An MD simulation would begin with the docked complex of this compound and its target protein. This complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and uses these forces to predict their movements over a specific period, often on the nanosecond to microsecond scale.

The resulting trajectory provides a wealth of information. For instance, conformational analysis can reveal the flexibility of the decadiyl chain and the rotational freedom of the methanethiosulfonate (B1239399) groups. This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. Furthermore, MD simulations can be used to study binding kinetics, estimating the rate at which the compound binds and unbinds from its target, which is a critical factor in its potential efficacy.

Quantum Chemical Calculations of Thiol-Thiosulfonate Reaction Mechanisms

The characteristic reaction of thiosulfonates is their interaction with thiols to form disulfides. Quantum chemical calculations are a powerful tool for elucidating the precise mechanism of this reaction at the atomic level. These methods, based on the principles of quantum mechanics, can model the electronic structure of molecules and predict the energetics of chemical reactions.

For the reaction between this compound and a thiol-containing molecule (such as the amino acid cysteine), quantum chemical calculations could be used to:

Determine the reaction pathway: By mapping the potential energy surface, researchers can identify the transition states and intermediates involved in the reaction.

Calculate activation energies: This provides insight into the reaction rate and the conditions under which the reaction is likely to occur.

Analyze the electronic changes: These calculations can show how the electron density shifts during the reaction, providing a detailed understanding of bond formation and breakage.

The reaction is generally understood to proceed via a nucleophilic attack of a thiolate anion on the sulfenyl sulfur of the thiosulfonate, leading to the formation of a disulfide bond and the release of a methanesulfinate (B1228633) ion. Quantum chemical calculations could provide precise energetic details for each step of this proposed mechanism for this compound.

Comparative Analysis with Other Cysteine Modifying Reagents

Distinctions from Monofunctional Methanethiosulfonate (B1239399) Reagents (e.g., MTSES, MTSEA)

Monofunctional MTS reagents, such as [2-sulfonatoethyl] methanethiosulfonate (MTSES) and [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSEA), possess a single reactive methanethiosulfonate group. ttuhsc.eduinterchim.fr Their primary function is to modify a single cysteine residue, thereby introducing a specific chemical moiety at that site. biotium.com This allows researchers to probe the local environment of the cysteine, assess its accessibility, or introduce a charge. biotium.comresearchgate.net

In contrast, 1,10-decadiyl bismethanethiosulfonate is a homobifunctional reagent, meaning it has two identical reactive groups at either end of a decane (B31447) spacer. proteochem.com This bifunctionality allows it to form covalent cross-links between two distinct cysteine residues. This fundamental difference in structure dictates their applications:

Functionality: Monofunctional MTS reagents are used for labeling or blocking single cysteine residues. This compound is used for intramolecular or intermolecular cross-linking, providing distance constraints and information about protein or subunit proximity. researchgate.netnih.gov

Information Gained: Monofunctional reagents reveal information about a single point in a protein, such as its solvent accessibility or role in a binding site. nih.gov The bismethanethiosulfonate provides spatial information, defining the distance between two cysteines within a specific range.

Impact on Protein Structure: While the modification by a monofunctional reagent can induce localized changes, the cross-linking action of the bismethanethiosulfonate introduces a significant constraint on the protein's conformational freedom, tethering two points together.

Table 1: Comparison of Monofunctional vs. Bifunctional MTS Reagents

FeatureMonofunctional MTS Reagents (e.g., MTSES, MTSEA)This compound
Reactive Groups One methanethiosulfonate groupTwo methanethiosulfonate groups
Primary Function Site-specific labeling, blocking, or modification of a single cysteine.Cross-linking between two cysteine residues.
Spacer Arm Not applicable (reagent itself is the modification)~13.8 Å flexible decane chain
Typical Application Assessing cysteine accessibility, introducing charge or a reporter group.Measuring intramolecular or intermolecular distances, stabilizing protein conformations.
Key Research Question Answered What is the local environment of this specific cysteine?How far apart are these two cysteines?

Comparison with Alternative Homobifunctional Cross-linkers (e.g., Bismaleimides)

Bismaleimides represent another class of homobifunctional cross-linkers that target cysteine residues. These reagents contain two maleimide (B117702) groups, which react with sulfhydryl groups via a Michael addition to form a stable thioether bond. Like this compound, they are used to bridge two cysteines. However, there are key differences in their reactivity and the nature of the linkage formed:

Reaction Chemistry: Methanethiosulfonates react with thiols to form a disulfide bond, a linkage that is readily reversible with reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. interchim.fr The thioether bond formed by maleimides is generally considered irreversible under physiological conditions.

Specificity and Side Reactions: While both are highly reactive towards thiols, maleimides can sometimes exhibit off-target reactivity with other nucleophiles, such as the ε-amino group of lysine, particularly at higher pH values. MTS reagents are generally more specific for sulfhydryl groups. interchim.fr

Reversibility: The cleavable nature of the disulfide bond formed by the bismethanethiosulfonate is a significant advantage in many experimental workflows. For instance, cross-linked protein complexes can be isolated and then the cross-links can be cleaved to release the individual components for analysis by techniques like mass spectrometry.

Table 2: Comparison of Homobifunctional Cysteine Cross-linkers

FeatureThis compoundBismaleimide Cross-linkers
Reactive Group MethanethiosulfonateMaleimide
Target Residue Cysteine (sulfhydryl group)Primarily Cysteine (sulfhydryl group)
Bond Formed Disulfide (-S-S-)Thioether (-S-)
Reversibility Reversible with reducing agents (e.g., DTT)Generally irreversible
Specificity High for sulfhydrylsHigh for sulfhydryls, potential for off-target reactions at high pH
Primary Advantage Reversible cross-linking allows for sequential analysis.Forms a very stable, permanent linkage.

Advantages and Limitations in Specific Research Contexts

The choice between this compound and other cysteine-modifying reagents is dictated by the specific research question and the experimental system.

Advantages of this compound:

Probing Dynamics: In studies of protein conformational changes, the ability to introduce a long, flexible tether can be used to trap transient states or to determine the proximity of two domains that move relative to one another.

Reversible Cross-linking: This is a major advantage for "pull-down" experiments where the goal is to identify interacting partners. A protein of interest can be cross-linked to its binding partners, the entire complex isolated, and then the partners released by cleaving the disulfide bond for identification.

Distance Measurement: With a well-defined, albeit flexible, spacer arm, it serves as a "molecular ruler" to provide distance constraints for structural modeling of proteins and protein complexes, which is particularly valuable for systems not amenable to high-resolution structural methods like X-ray crystallography or NMR. nih.gov

Limitations:

Requirement for Cysteines: The utility of this reagent is entirely dependent on the presence of accessible cysteine residues at appropriate locations in the protein(s) of interest. In the absence of native cysteines, site-directed mutagenesis is required to introduce them, which can be labor-intensive and may perturb the protein's structure or function.

Potential for Unwanted Products: As a homobifunctional reagent, it can lead to a mixture of products, including intramolecularly cross-linked monomers, intermolecularly cross-linked dimers, and higher-order oligomers. researchgate.netgbiosciences.com Reaction conditions must be carefully optimized to favor the desired product.

Hydrolysis: Like other MTS reagents, this compound is susceptible to hydrolysis in aqueous solutions. ttuhsc.eduinterchim.fr Therefore, solutions must be prepared fresh, and reaction times should be controlled to ensure efficient cross-linking before the reagent degrades. biotium.com

In the context of ion channel research, for example, the long spacer arm of this compound is particularly advantageous for spanning the pore of a channel or for linking residues on different subunits, providing insights into the quaternary structure and gating mechanisms that would be difficult to obtain with shorter cross-linkers or monofunctional reagents. nih.gov Conversely, for simply mapping the accessibility of a single residue within the channel pore, a smaller, charged monofunctional reagent like MTSET or MTSES would be more appropriate. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of Novel 1,10-Decadiyl Bismethanethiosulfonate Derivatives with Enhanced Specificity or Tunable Reactivity

There is no specific information available in the reviewed literature concerning the development of novel derivatives of this compound. Research in the broader field of cross-linking agents often focuses on modifying the linker region to introduce functionalities such as cleavable sites, fluorescent reporters, or photo-activatable groups. Additionally, alterations to the reactive methanethiosulfonate (B1239399) headgroups could potentially tune the reactivity towards cysteine residues. However, no published studies were identified that describe such modifications specifically for the this compound scaffold.

Integration into High-Throughput Screening Platforms for Channel Modulators

The integration of this compound into high-throughput screening (HTS) platforms for the discovery of ion channel modulators has not been specifically documented. HTS assays for ion channels are a significant area of drug discovery, employing various techniques to identify compounds that can alter channel activity. While MTS reagents, in general, are used to study ion channel structure and function by modifying introduced cysteine residues, there are no specific reports of this compound being used as a primary screening tool in large-scale HTS campaigns for channel modulators.

Potential for Elucidating Uncharacterized Protein Structures and Functions

The utility of bifunctional cross-linkers in defining protein topology and identifying interacting partners is well-established. The fixed length of the decadiyl chain in this compound could, in principle, provide distance constraints for structural modeling of proteins and protein complexes. By cross-linking cysteine residues within a certain spatial proximity, it could help to map out the three-dimensional arrangement of polypeptide chains. However, the scientific literature lacks specific examples of studies where this compound has been employed to elucidate the structure or function of previously uncharacterized proteins.

Advances in Computational Modeling to Predict Cross-linking Outcomes

Computational modeling is an increasingly powerful tool for predicting how cross-linking reagents will interact with target proteins. Such models can help to rationalize experimental cross-linking data and guide the design of new cross-linking experiments. While computational studies on the mechanism of disulfide bond formation and the reactivity of MTS reagents exist, there is no specific computational research focused on modeling the cross-linking outcomes of this compound with proteins. These studies would be valuable for predicting potential cross-linking sites, understanding the conformational dynamics of the cross-linked protein, and interpreting mass spectrometry data from cross-linking experiments.

Q & A

Q. What are the standard methods for synthesizing and characterizing 1,10-Decadiyl Bismethanethiosulfonate (C₁₂H₂₆O₄S₄)?

Methodological Answer: Synthesis typically involves reacting methanesulfonothioic acid derivatives with 1,10-decanediol under controlled conditions. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure via proton and carbon shifts, particularly focusing on methyl sulfonyl groups (δ ~2.8 ppm for S=O) and the decamethylene chain (δ ~1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 362.592 (calculated for C₁₂H₂₆O₄S₄) .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm⁻¹ confirm sulfonyl (S=O) stretching vibrations .

Q. How does the molecular structure of this compound influence its reactivity in cross-linking applications?

Methodological Answer: The compound’s bifunctional methanethiosulfonate groups enable disulfide bond formation with cysteine residues in proteins. The 10-carbon spacer provides flexibility, allowing for intramolecular or intermolecular cross-linking. To assess reactivity:

  • Kinetic Studies : Monitor thiol-disulfide exchange rates via Ellman’s assay under varying pH (6.0–8.5) and temperature (25–37°C) .
  • Gel Electrophoresis : Compare cross-linked protein bands under non-reducing conditions to evaluate spacer-length efficiency .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for using this compound in membrane protein structural studies?

Methodological Answer: For probing transmembrane protein dimerization (e.g., KtrB or Yor1p):

  • Membrane Preparation : Isolate spheroplasts or membrane fractions in non-reducing buffers to preserve cysteine accessibility .
  • Cross-Linking Protocol :
    • Dissolve the compound in DMSO (5 mM stock) and add to membranes at 50 μM final concentration.
    • Incubate at 25°C for 15–30 minutes, quench with excess β-mercaptoethanol, and analyze via SDS-PAGE under non-reducing conditions .
  • Controls : Include shorter spacer analogs (e.g., M3M, M5M) to validate spacer-length dependency .

Q. How should researchers address contradictory data on cross-linking efficiency in different protein systems?

Methodological Answer: Contradictions often arise from differences in cysteine proximity or protein flexibility. To resolve discrepancies:

Molecular Dynamics (MD) Simulations : Model the target protein’s cysteine residues to predict optimal spacer lengths .

Site-Directed Mutagenesis : Introduce cysteines at varying positions to empirically test cross-linker efficacy .

Quantitative Mass Spectrometry : Compare cross-linking yields across systems using isotopic labeling (e.g., SILAC) .

Q. What analytical strategies are recommended for assessing the compound’s stability under experimental conditions?

Methodological Answer: Stability is pH- and temperature-dependent. Use:

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products (e.g., methanesulfonic acid) over time in buffers (pH 7.4 vs. 5.5) .
  • Circular Dichroism (CD) : Track conformational changes in cross-linked proteins to infer compound integrity .
  • Redox Potential Measurements : Use electrochemical sensors to detect premature disulfide reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.